molecular formula C26H26FN3O4S B2718979 1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea CAS No. 946299-66-7

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2718979
CAS No.: 946299-66-7
M. Wt: 495.57
InChI Key: FWPXHSPFNUHOGA-UHFFFAOYSA-N
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Description

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C26H26FN3O4S and its molecular weight is 495.57. The purity is usually 95%.
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Mechanism of Action

Biological Activity

1-(2-((1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(3-methoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with a molecular formula of C₁₈H₁₈FN₃O₃S and a molecular weight of 495.57 g/mol, incorporates an indole moiety, a sulfonyl group, and various aromatic substituents, which contribute to its pharmacological properties.

Chemical Structure

The compound's structure is characterized by the following components:

  • Indole moiety : Known for various pharmacological effects.
  • Sulfonyl group : Enhances interaction with biological targets.
  • Aromatic substituents : Include a fluorobenzyl and methoxyphenyl group, which may influence solubility and biological activity.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related indole derivatives demonstrate cytotoxicity in human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .

Cell LineIC50 (μM)Compound
HeLa41Parent Compound
L12109.6Modified Compound with Triazole

These findings suggest that the structural modifications in the indole framework can enhance biological activity, indicating the importance of specific functional groups in modulating anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions enhance its affinity for enzymes and receptors, potentially modulating their activity effectively .

The presence of the sulfonamide group is particularly notable as it has been linked to increased potency in inhibiting certain enzymes involved in cancer progression.

Pharmacological Applications

Given its structural characteristics, this compound has several potential applications:

  • Anticancer agent : Due to its antiproliferative properties.
  • Antimicrobial activity : Similar compounds have shown efficacy against Gram-positive and Gram-negative bacteria .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals significant differences in biological activity:

Compound NameKey FeaturesDifferences
1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)ureaLacks fluorobenzyl and sulfonyl groupsMay exhibit different biological activity due to structural differences
1-(1H-indol-3-yl)-3-(2-hydroxyphenethyl)ureaContains hydroxy instead of methoxy groupAlters reactivity and solubility
1-(1H-indol-3-yl)-3-(phenyl)ureaSimpler structure without additional substituentsLikely has reduced biological activity compared to more complex derivatives

This table illustrates how variations in chemical structure can significantly impact the biological properties of the compounds.

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Study on Antiproliferative Activity : A study published in Nature indicated that modifications in the indole structure could lead to enhanced cytotoxicity against cancer cell lines, supporting the hypothesis that structural diversity is crucial for biological effectiveness .
  • In Vivo Studies : Research on sulfonamide derivatives demonstrated promising results in lowering blood glucose levels in diabetic models, suggesting potential therapeutic applications beyond oncology .

Properties

IUPAC Name

1-[2-[1-[(4-fluorophenyl)methyl]-2-methylindol-3-yl]sulfonylethyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN3O4S/c1-18-25(23-8-3-4-9-24(23)30(18)17-19-10-12-20(27)13-11-19)35(32,33)15-14-28-26(31)29-21-6-5-7-22(16-21)34-2/h3-13,16H,14-15,17H2,1-2H3,(H2,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPXHSPFNUHOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)F)S(=O)(=O)CCNC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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